molecular formula C8H10N2O3 B2605722 methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate CAS No. 1936559-58-8

methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2605722
CAS No.: 1936559-58-8
M. Wt: 182.179
InChI Key: PWUUFHCTKAOTKZ-UHFFFAOYSA-N
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Description

Methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Properties

IUPAC Name

methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(9-4-11)7(10-5)8(12)13-2/h3-4,10H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUUFHCTKAOTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C(=O)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-amino-5-methyl-1H-pyrrole-2-carboxylate with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the formation of the formamido group without causing decomposition of the pyrrole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamido group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: 3-amino-5-methyl-1H-pyrrole-2-carboxylate.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate is not fully understood. it is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. The formamido group can participate in hydrogen bonding, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom at the 5-position.

    Methyl 3-amino-1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring.

    Methyl 3-formamido-1H-indole-2-carboxylate: Similar to the target compound but with an indole ring.

Uniqueness

Methyl 3-formamido-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a formamido group and a methyl group on the pyrrole ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other pyrrole derivatives.

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